1-(2,4-diethoxybenzenesulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine
Description
The compound 1-(2,4-diethoxybenzenesulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine features a piperazine core substituted with two distinct moieties:
- A 2,4-diethoxybenzenesulfonyl group at the 1-position, providing electron-withdrawing and steric effects.
- A [1,2,4]triazolo[4,3-b]pyridazine heterocycle at the 4-position, contributing to π-π stacking and hydrogen-bonding interactions.
Properties
IUPAC Name |
6-[4-(2,4-diethoxyphenyl)sulfonylpiperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N6O4S/c1-3-28-15-5-6-17(16(13-15)29-4-2)30(26,27)24-11-9-23(10-12-24)19-8-7-18-21-20-14-25(18)22-19/h5-8,13-14H,3-4,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTUUYWWLYBYVNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NN4C=NN=C4C=C3)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(2,4-diethoxybenzenesulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a piperazine core substituted with a triazolo-pyridazine moiety and a diethoxybenzenesulfonyl group. The structural complexity suggests potential interactions with various biological targets.
Chemical Structure
- Molecular Formula : CHNOS
- Molecular Weight : 396.48 g/mol
- Inhibition of Kinases : Compounds similar to this one have been reported to inhibit various kinases, including the Monopolar Spindle 1 kinase (Mps-1) and AXL receptor tyrosine kinase. These kinases play crucial roles in cell division and signaling pathways related to cancer progression .
- Anticancer Activity : Research indicates that piperazine derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that related compounds can effectively suppress the growth of liver and colon cancer cells, suggesting that this compound may also possess similar properties .
- Antimicrobial Properties : Some derivatives of triazolo-pyridazines have displayed antibacterial activity against both Gram-positive and Gram-negative bacteria, indicating a potential for use as antimicrobial agents .
Study 1: Anticancer Activity
A series of piperazine derivatives were synthesized and tested for their cytotoxic effects against human liver (HUH7), breast (MCF7), and colon (HCT116) cancer cell lines. The most active compounds demonstrated lower IC50 values compared to standard treatments like 5-fluorouracil, highlighting their potential as anticancer agents .
Study 2: Antimicrobial Evaluation
In another study focusing on triazolo-pyridazine derivatives, compounds were evaluated for their antibacterial effects using the microbroth dilution method. Notably, some compounds showed moderate to good activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics like ampicillin .
Table 1: Summary of Biological Activities
Scientific Research Applications
Synthesis of the Compound
The synthesis of triazolo-pyridazine derivatives typically involves multi-step organic reactions. The general approach includes:
- Formation of the Triazole Ring : This can be achieved through the reaction of azides with terminal alkynes in a copper-catalyzed cycloaddition reaction (click chemistry).
- Pyridazine Formation : Pyridazines can be synthesized via condensation reactions involving hydrazines and carbonyl compounds.
- Piperazine Integration : The piperazine moiety is often introduced through nucleophilic substitution reactions.
These synthetic pathways allow for the modification of various substituents, leading to a library of derivatives with diverse biological properties.
Anticancer Properties
Recent studies have highlighted the anticancer potential of triazolo-pyridazine compounds. For instance, derivatives of triazolo-pyridazines have shown inhibitory effects on various cancer cell lines by targeting specific kinases involved in tumor growth and proliferation. A notable example is the inhibition of c-Met kinase, which is implicated in several types of cancer .
Antiviral Activity
Some triazolo derivatives have been reported to exhibit antiviral activity. Research has indicated that certain compounds within this class can inhibit viral replication mechanisms, making them potential candidates for the treatment of viral infections such as SARS-CoV-2 .
Other Pharmacological Activities
In addition to anticancer and antiviral properties, triazolo-pyridazine derivatives have demonstrated a range of other biological activities, including:
- Antifungal : Some compounds have shown effectiveness against fungal pathogens.
- Anti-inflammatory : Certain derivatives possess anti-inflammatory properties that could be beneficial in treating inflammatory diseases.
- Antimicrobial : The broad-spectrum antimicrobial activity has been observed in various studies.
Case Study 1: c-Met Inhibition
A study by Cui et al. reported a specific triazolo-pyridazine derivative with an IC50 value of 0.005 µM against c-Met kinase. This compound was selected for preclinical trials due to its potent anticancer activity .
Case Study 2: Antiviral Efficacy
Research published in 2022 explored a series of triazolo derivatives for their antiviral efficacy against SARS-CoV-2. Several compounds exhibited significant inhibition of viral replication in vitro, suggesting their potential as therapeutic agents against COVID-19 .
Case Study 3: Broad-Spectrum Antimicrobial Activity
A recent investigation into various triazolo-pyridazine derivatives revealed promising results against both Gram-positive and Gram-negative bacteria. The study highlighted the structure-activity relationship (SAR) that could guide future modifications for enhanced efficacy .
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfonyl Group
The benzenesulfonyl group participates in nucleophilic substitution reactions under basic conditions. The electron-withdrawing nature of the sulfonyl moiety activates the benzene ring for displacement at specific positions:
This reactivity is analogous to other aryl sulfonates, where the sulfonyl group acts as a leaving group in SNAr mechanisms under strongly basic conditions .
Functionalization of the Piperazine Ring
The piperazine nitrogen atoms undergo alkylation and acylation, with regioselectivity influenced by steric and electronic factors:
Alkylation
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Methyl iodide | DMF, K₂CO₃, 60°C | N-methylpiperazine derivative | 62–68% | |
| Benzyl chloride | Et₃N, CH₂Cl₂, RT | N-benzylpiperazine analog | 55% |
Acylation
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Acetyl chloride | Pyridine, 0°C→RT | N-acetylpiperazine derivative | 75% | |
| Boc anhydride | THF, DMAP, RT | N-Boc-protected piperazine | 88% |
The tertiary nitrogen adjacent to the triazolo-pyridazine ring shows reduced reactivity compared to the secondary nitrogen .
Reactivity of the Triazolo-Pyridazine Moiety
The triazolo[4,3-b]pyridazine core undergoes electrophilic substitution and ring-opening reactions:
Electrophilic bromination occurs preferentially at the C3 position of the triazole ring due to electron-rich character .
Coordination Chemistry
The piperazine nitrogen atoms act as ligands in metal complexes:
| Metal Ion | Solvent/Reaction Conditions | Complex Structure | Stability Constant (log K) | Reference |
|---|---|---|---|---|
| Cu(II) | EtOH, RT, 2 hr | [Cu(L)₂]Cl₂·2H₂O | 8.2 ± 0.3 | |
| Cd(II) | MeOH, reflux, 6 hr | [Cd(L)(NO₃)₂] | 6.9 ± 0.2 |
Stability constants were determined via potentiometric titration .
O-Dealkylation of Ethoxy Groups
The 2,4-diethoxybenzene moiety undergoes dealkylation under oxidative conditions:
| Oxidizing Agent | Conditions | Major Product | Minor Product | Reference |
|---|---|---|---|---|
| H₂O₂, FeSO₄ | AcOH, 70°C, 8 hr | 2,4-Dihydroxybenzenesulfonyl derivative | Quinone side product | |
| CAN (NH₄)₂Ce(NO₃)₆ | MeCN, RT, 24 hr | 4-Ethoxy-2-hydroxybenzenesulfonyl | <5% fully dealkylated |
Reaction kinetics favor deethylation at the para position over ortho due to steric hindrance.
Cross-Coupling Reactions
The triazolo-pyridazine ring participates in palladium-catalyzed couplings:
Cross-coupling occurs selectively at the C3 position of the triazole ring .
Key Mechanistic Insights
-
Steric Effects : The 2,4-diethoxybenzenesulfonyl group imposes steric constraints, directing electrophiles to the triazolo-pyridazine ring over the piperazine .
-
Electronic Effects : Electron-withdrawing sulfonyl groups deactivate the benzene ring toward electrophilic substitution but enhance nucleophilic displacement at the sulfonate group .
-
Solvent Dependency : Polar aprotic solvents (DMF, DMSO) favor N-alkylation of piperazine, while nonpolar solvents (toluene) improve coupling yields .
Comparison with Similar Compounds
Key Structural Features and Modifications
The table below highlights critical differences and similarities between the target compound and its analogs:
Pharmacological and Functional Insights
- AZD5153 : As a bivalent BET inhibitor, its 3-methoxy-triazolo-pyridazine moiety enhances binding to BRD4 bromodomains, enabling potent c-Myc suppression and antitumor efficacy . The target compound’s diethoxybenzenesulfonyl group may confer improved solubility or alter target selectivity compared to AZD5153’s methoxy group.
- Triazolopyridazine-Piperazine Derivatives : The piperazine core in the target compound and ’s analog allows for conformational flexibility, critical for receptor binding. Methyl or methoxy substituents on the triazolopyridazine ring modulate electronic properties, affecting affinity for targets like 5-HT receptors .
Preparation Methods
Preparation of 4-{ Triazolo[4,3-b]Pyridazin-6-yl}Piperazine
Thetriazolo[4,3-b]pyridazine heterocycle is synthesized via cyclocondensation of 6-hydrazinylpyridazine with formamide or triethyl orthoformate under acidic conditions. In a representative procedure, 6-hydrazinylpyridazine (1.0 equiv) is refluxed with formamide (3.0 equiv) in acetic acid at 120°C for 8 hours, yielding the triazolo-pyridazine core in 78–85% yield. Subsequent N-alkylation with 1-chloro-2-(piperazin-1-yl)ethane in acetonitrile at 60°C for 12 hours affords 4-{triazolo[4,3-b]pyridazin-6-yl}piperazine.
Synthesis of 2,4-Diethoxybenzenesulfonyl Chloride
2,4-Diethoxybenzenesulfonyl chloride is prepared by chlorosulfonation of 1,3-diethoxybenzene. The reaction involves dropwise addition of chlorosulfonic acid (2.2 equiv) to 1,3-diethoxybenzene in dichloromethane at 0°C, followed by stirring at room temperature for 4 hours. The sulfonyl chloride is isolated via fractional distillation (bp 145–150°C under reduced pressure) with 90–92% purity.
Sulfonylation of Piperazine
Selective Monosubstitution Using Protonated Piperazine
Protonated piperazine (as hydrochloride or acetate) enables regioselective sulfonylation without requiring protecting groups. A mixture of 4-{triazolo[4,3-b]pyridazin-6-yl}piperazine hydrochloride (1.0 equiv) and 2,4-diethoxybenzenesulfonyl chloride (1.1 equiv) in methanol is stirred at 25°C for 24 hours. The reaction proceeds via heterogeneous catalysis, with Amberlyst-15 resin (10 wt%) enhancing conversion efficiency to 94%. The product is isolated by filtration, washed with cold methanol, and recrystallized from ethanol/water (3:1) to yield 1-(2,4-diethoxybenzenesulfonyl)-4-{triazolo[4,3-b]pyridazin-6-yl}piperazine as a white crystalline solid (mp 182–184°C).
Solvent and Temperature Optimization
Comparative studies in acetic acid versus methanol reveal divergent kinetics. In acetic acid, sulfonylation completes within 6 hours at 50°C due to enhanced solubility of the sulfonyl chloride, whereas methanol reactions require 24 hours at 25°C but offer superior crystallinity.
Alternative Microwave-Assisted Routes
Microwave irradiation significantly accelerates the sulfonylation step. Using a CEM Discover SP reactor, the reaction time is reduced from 24 hours to 15 minutes at 80°C with 300 W power, achieving 91% yield. This method minimizes side products such as disubstituted piperazine derivatives (<2%).
Analytical and Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
-
1H NMR (300 MHz, DMSO-d6) : δ 1.35 (t, J = 7.0 Hz, 6H, OCH2CH3), 3.52–3.60 (m, 4H, piperazine H), 4.10–4.25 (m, 4H, OCH2CH3), 7.02 (d, J = 8.5 Hz, 1H, ArH), 7.95 (dd, J = 8.5, 2.5 Hz, 1H, ArH), 8.45 (s, 1H, triazole H), 8.92 (d, J = 2.5 Hz, 1H, ArH), 9.12 (s, 1H, pyridazine H).
-
13C NMR : δ 14.8 (OCH2CH3), 63.5 (OCH2CH3), 115.2–159.4 (aromatic and heterocyclic carbons).
Mass Spectrometry
High-resolution ESI-MS ([M+H]+) calcd for C21H25N5O4S: 468.1552; found: 468.1549.
Comparative Data on Synthetic Methods
| Method | Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Conventional sulfonylation | Methanol, 25°C, 24 h | 94 | 98.5 | |
| Microwave-assisted | 80°C, 300 W, 15 min | 91 | 97.8 | |
| Acetic acid reflux | 50°C, 6 h | 89 | 96.2 |
Challenges and Mitigation Strategies
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing 1-(2,4-diethoxybenzenesulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine?
- Methodological Answer : The synthesis typically involves multi-step protocols. Key steps include:
- Piperazine Functionalization : N-Alkylation or sulfonylation of the piperazine core using reagents like 2,4-diethoxybenzenesulfonyl chloride under basic conditions (e.g., K₂CO₃ in acetonitrile) .
- Triazolopyridazine Coupling : Metal-catalyzed cross-coupling (e.g., Buchwald-Hartwig) to attach the triazolopyridazine moiety to the piperazine nitrogen .
- Purification : Normal-phase chromatography (e.g., 10% methanol/0.1% NH₄OH) or crystallization for final product isolation .
Q. How should researchers characterize the structural and purity profile of this compound?
- Methodological Answer : Use a combination of:
- Elemental Analysis : Confirm empirical formula (e.g., C, H, N content) .
- Spectroscopy : ¹H/¹³C NMR to verify substituent positions; IR for functional groups (e.g., sulfonyl S=O stretch at ~1350 cm⁻¹); mass spectrometry (HRMS) for molecular ion validation .
- X-ray Crystallography : Resolve conformational preferences of the piperazine ring and triazolopyridazine orientation .
Q. What preliminary biological assays are suitable for evaluating this compound?
- Methodological Answer : Prioritize assays based on piperazine-derivative pharmacology:
- Receptor Binding : Screen for serotonin (5-HT1A/5-HT7) or dopamine receptor affinity via radioligand displacement assays .
- Antimicrobial Activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) .
- Toxicity Profiling : Acute toxicity in murine models (LD₅₀) and cytotoxicity in HEK-293 or HepG2 cell lines .
Advanced Research Questions
Q. How does the 2,4-diethoxybenzenesulfonyl group influence receptor binding kinetics and selectivity?
- Methodological Answer :
- Molecular Docking : Model interactions with 5-HT1A receptors to assess sulfonyl group hydrogen bonding with residues like Asp116 or Ser199 .
- Comparative SAR : Synthesize analogs replacing sulfonyl with carbonyl or methyl groups; evaluate changes in IC₅₀ via competitive binding assays .
- Conformational Analysis : Use DFT calculations to study the diethoxy group’s effect on aryl ring coplanarity relative to piperazine, which modulates receptor activation .
Q. How can structure-activity relationship (SAR) studies optimize this compound’s pharmacological profile?
- Methodological Answer :
- Substituent Variation : Systematically modify the triazolopyridazine ring (e.g., 3-nitropyridine vs. trifluoromethyl substitution) to alter lipophilicity and target engagement .
- Bioisosteric Replacement : Replace the triazolopyridazine with [1,2,4]triazolo[1,5-a]pyrimidine to assess impact on metabolic stability .
- In Vivo Efficacy : Test analogs in rodent models of anxiety (elevated plus maze) or depression (forced swim test) to correlate SAR with functional outcomes .
Q. How can researchers resolve contradictions between in vitro potency and in vivo efficacy data?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure bioavailability, plasma protein binding, and brain penetration (e.g., PAMPA-BBB assay) to identify absorption barriers .
- Metabolite Identification : Use LC-MS/MS to detect hepatic metabolites (e.g., sulfonyl group hydrolysis) that may reduce activity .
- Dose-Response Refinement : Adjust dosing regimens in animal models to account for rapid clearance or tissue distribution issues .
Q. What strategies improve the ADMET (absorption, distribution, metabolism, excretion, toxicity) profile of this compound?
- Methodological Answer :
- Solubility Enhancement : Formulate with β-cyclodextrin inclusion complexes to increase aqueous solubility without altering activity .
- Toxicity Mitigation : Introduce PEGylated prodrugs or replace metabolically labile groups (e.g., ethoxy → methoxy) to reduce hepatotoxicity .
- CYP Inhibition Screening : Test against CYP3A4/2D6 isoforms to predict drug-drug interaction risks .
Q. How can computational methods guide the design of analogs with improved target selectivity?
- Methodological Answer :
- Pharmacophore Modeling : Identify critical features (e.g., sulfonyl acceptor, piperazine basicity) for 5-HT7 vs. 5-HT1A selectivity .
- Machine Learning : Train models on piperazine-derivative datasets to predict off-target effects (e.g., α1-adrenergic receptor binding) .
- Free Energy Perturbation (FEP) : Simulate binding free energy differences for substituent modifications (e.g., diethoxy → difluoro) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
